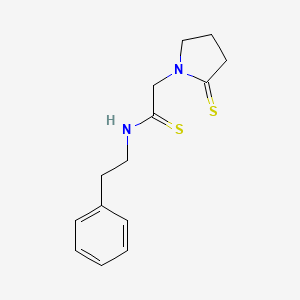![molecular formula C19H24N2O2S B5668280 2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep chemical reactions, employing strategies such as cyclization, condensation, and functional group transformations. For instance, one-pot synthesis methods have been reported for thiazolidin-4-ones, starting from amino acids, aldehydes, and mercaptoacetic acid, yielding products with good efficiency (Cunico et al., 2007). Similarly, azetidine derivatives, closely related to the target compound's azetidinyl group, have been synthesized through reactions involving chloroacetic acid and specific catalysts (Chopde & Meshram, 2012).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of heteroatoms (nitrogen and sulfur) in a five-membered ring, which significantly affects their electronic and spatial configuration. X-ray crystallography has been employed to elucidate the structures of related compounds, revealing insights into their three-dimensional arrangement and the impact on reactivity and interaction with biological targets (Cunico et al., 2007).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the electron-rich nature of the thiazole ring. These reactions are pivotal in modifying the chemical structure for specific applications, such as the development of novel pharmaceuticals. For example, the reactivity of azetidine and thiazole rings has been exploited in the synthesis of beta-lactam antibiotics, demonstrating significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting point, solubility, and stability, are critical for their practical application. These properties are influenced by the compound's molecular structure, particularly the presence and position of substituents on the thiazole ring. Detailed analysis requires experimental data specific to the compound , which is not directly available but can be inferred from similar structures.
Chemical Properties Analysis
Thiazole derivatives exhibit a range of chemical properties, including acidity/basicity, redox characteristics, and photophysical properties. These are determined by the electronic nature of the thiazole ring and substituents. For instance, the interaction of thiazole derivatives with DNA through minor groove binding has been explored, highlighting their potential as therapeutic agents (Anthony et al., 2004).
properties
IUPAC Name |
[3-[(2-methylphenyl)methoxy]azetidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)18-20-14(4)17(24-18)19(22)21-9-16(10-21)23-11-15-8-6-5-7-13(15)3/h5-8,12,16H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXTXRARWLRGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CN(C2)C(=O)C3=C(N=C(S3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5668210.png)

![(3R*,4S*)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5668230.png)
![6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5668234.png)
![1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine](/img/structure/B5668239.png)
![1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5668244.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)

![5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5668286.png)
![N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5668294.png)
![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)
![ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate](/img/structure/B5668309.png)